molecular formula C17H19BrN2O2 B1486942 2-Benzylamino-5-bromonicotinic acid tert-butyl ester CAS No. 2208788-33-2

2-Benzylamino-5-bromonicotinic acid tert-butyl ester

Cat. No. B1486942
CAS RN: 2208788-33-2
M. Wt: 363.2 g/mol
InChI Key: BEHQAJJFRMNJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylamino-5-bromonicotinic acid tert-butyl ester is a versatile chemical compound with immense potential for scientific research. It is often used in the field of organic chemistry .


Synthesis Analysis

The synthesis of tert-butyl esters, such as 2-Benzylamino-5-bromonicotinic acid tert-butyl ester, involves various reactions. These include reactions with bases like LDA, NEt3, Py, t-BuOK, and others like DCC, SOCl2. They also react with nucleophiles like RLi, RMgX, RCuLi, Enolates, NH3, RNH2, NaOCH3, and electrophiles like RCOCl, RCHO, CH3I .


Chemical Reactions Analysis

Tert-butyl esters, including 2-Benzylamino-5-bromonicotinic acid tert-butyl ester, undergo various chemical reactions. They can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

properties

IUPAC Name

tert-butyl 2-(benzylamino)-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-17(2,3)22-16(21)14-9-13(18)11-20-15(14)19-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHQAJJFRMNJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-5-bromonicotinic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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